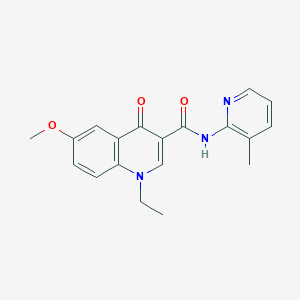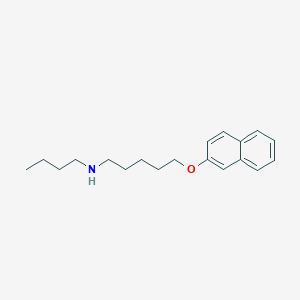![molecular formula C27H22N2O6S2 B4929946 5-({3-CARBOXY-4-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}METHYL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOIC ACID](/img/structure/B4929946.png)
5-({3-CARBOXY-4-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}METHYL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({3-CARBOXY-4-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}METHYL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOIC ACID is a complex organic compound featuring a benzoic acid core with thiophene and acetamido substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-CARBOXY-4-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}METHYL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halogenated aromatic compounds under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-({3-CARBOXY-4-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}METHYL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.
Aplicaciones Científicas De Investigación
5-({3-CARBOXY-4-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}METHYL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Mecanismo De Acción
The mechanism of action of 5-({3-CARBOXY-4-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}METHYL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The thiophene rings and acetamido groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used in medicinal chemistry for their pharmacological properties.
Benzoic Acid Derivatives: Compounds such as salicylic acid and ibuprofen, which have similar core structures, are widely used as anti-inflammatory agents.
Uniqueness
5-({3-CARBOXY-4-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}METHYL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOIC ACID is unique due to its combination of thiophene and acetamido substituents on a benzoic acid core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
5-[[3-carboxy-4-[(2-thiophen-2-ylacetyl)amino]phenyl]methyl]-2-[(2-thiophen-2-ylacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6S2/c30-24(14-18-3-1-9-36-18)28-22-7-5-16(12-20(22)26(32)33)11-17-6-8-23(21(13-17)27(34)35)29-25(31)15-19-4-2-10-37-19/h1-10,12-13H,11,14-15H2,(H,28,30)(H,29,31)(H,32,33)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKXBTFAEJAFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)CC4=CC=CS4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4929872.png)


![N-[4-[[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide](/img/structure/B4929905.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B4929910.png)

![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)oxamide](/img/structure/B4929926.png)
![7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929935.png)
![Methyl 3-[(2E)-2-[(2-methoxyphenyl)formamido]-3-phenylprop-2-enamido]benzoate](/img/structure/B4929939.png)

![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)
![N-(3-methoxyphenyl)-3-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4929962.png)

![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929976.png)
